molecular formula C₁₈H₂₈O₂ B1144667 (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol CAS No. 268734-49-2

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol

Cat. No.: B1144667
CAS No.: 268734-49-2
M. Wt: 276.41
Attention: For research use only. Not for human or veterinary use.
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Description

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol is a steroidal compound that belongs to the class of androgens and derivatives. It is a naturally occurring metabolite of testosterone and has been implicated in various biological processes, including the regulation of gonadotropin secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol typically involves the reduction of appropriate precursors using specific reagents and conditions. One common method involves the reduction of 5alpha-androstane-3,17-dione using sodium borohydride in methanol, followed by purification through chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory-scale methods, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-keto or 17-keto derivatives, while reduction may produce more saturated steroids .

Scientific Research Applications

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol has a wide range of scientific research applications:

    Chemistry: Studied for its unique steroidal structure and potential as a precursor for the synthesis of other bioactive molecules.

    Biology: Investigated for its role in regulating hormonal pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and treatment of hormonal imbalances.

    Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol involves its interaction with androgen receptors and other molecular targets. It exerts its effects by modulating the activity of these receptors, leading to changes in gene expression and cellular function. The compound is also involved in various signaling pathways, including those regulating cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol is unique due to its specific stereochemistry and its role in regulating gonadotropin secretion. Its distinct structure allows it to interact with molecular targets in a way that differs from other similar compounds, making it valuable for specific research and therapeutic applications .

Properties

IUPAC Name

(3R,8R,9S,13S,14S,17R)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHQSODTBQCZDA-VKSRGFPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3CC[C@H](C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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